1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol
Description
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol is a unique chemical compound characterized by its intricate structure, comprising a nitro-substituted pyridine ring, a dithio linkage, and a cyclopropane moiety. This complex arrangement grants the compound distinct physical and chemical properties, making it of significant interest in various scientific fields.
Properties
Molecular Formula |
C9H10N2O3S2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
[1-[(5-nitropyridin-2-yl)disulfanyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H10N2O3S2/c12-6-9(3-4-9)16-15-8-2-1-7(5-10-8)11(13)14/h1-2,5,12H,3-4,6H2 |
InChI Key |
QXOFYVJGIGYOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)SSC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol typically involves the coupling of 5-nitro-2-chloropyridine with a cyclopropane-containing thiol. The reaction is usually carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. Specific reaction conditions, such as temperature and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods: : Industrial-scale production may involve similar synthetic routes, but scaled-up to accommodate larger quantities. Optimizations include continuous flow reactors for better control and efficiency, and using cost-effective reagents and solvents. Purification processes, such as recrystallization or chromatography, are employed to ensure high purity of the final product.
Chemical Reactions Analysis
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol can undergo various chemical reactions:
Oxidation: : In the presence of oxidizing agents, the dithio moiety can be converted to disulfide or sulfoxide derivatives.
Reduction: : Reduction reactions typically target the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other reducing agents like sodium dithionite.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: : Nucleophiles such as ammonia or organolithium reagents.
Major Products Formed
Oxidation: : Disulfide or sulfoxide derivatives.
Reduction: : 1-[(5-Amino-2-pyridinyl)dithio]cyclopropanemethanol.
Substitution: : Varied substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol finds applications across several scientific domains:
Chemistry
Used as a building block in organic synthesis.
Acts as a precursor for the synthesis of more complex molecules.
Biology
Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Used in biochemical assays to study enzyme functions and interactions.
Medicine
Potential therapeutic applications due to its unique structure and reactivity.
Explored as a lead compound for the development of new drugs.
Industry
Utilized in the manufacturing of specialty chemicals.
Employed in material science for the creation of novel materials with specific properties.
Mechanism of Action
The exact mechanism of action of 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol varies depending on its application:
Molecular Targets and Pathways
In biological systems, it may interact with enzymes or receptors, modifying their activity.
The nitro group can participate in redox reactions, impacting cellular oxidative stress levels.
The dithio linkage can undergo cleavage, releasing reactive sulfur species that can affect cellular functions.
Comparison with Similar Compounds
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol shares similarities with other compounds containing nitro-pyridine, dithio, or cyclopropane moieties:
Similar Compounds
1-[(5-Nitro-2-pyridinyl)dithio]ethanol: A similar compound with an ethanolic instead of cyclopropanemethanol structure.
1-[(5-Nitro-2-thiophenyl)dithio]cyclopropanemethanol: A thiophene ring replaces the pyridine ring.
2-(5-Nitro-2-pyridinylthio)acetic acid: Features a carboxylic acid group instead of a cyclopropanemethanol group.
Uniqueness: : The presence of the cyclopropane ring in this compound imparts unique steric and electronic properties, distinguishing it from other nitro-pyridine and dithio compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
